N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms. The compound is characterized by the presence of a chloro and fluorophenyl group, a pyrrolidinyl group, and a carboxamide group. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable chloro and fluorophenyl derivative is reacted with the pyrido[2,3-d]pyrimidine core.
Attachment of the pyrrolidinyl group: This can be done through a nucleophilic substitution or addition reaction, where the pyrrolidinyl group is introduced to the core structure.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with suitable nucleophiles.
Addition: The compound can participate in addition reactions, particularly at the double bonds within the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Addition: Reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used for addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in studies to understand its effects on various biological systems.
Medicine: Due to its potential pharmacological activities, the compound can be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and may exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core structure and may have similar chemical reactivity and biological properties.
Chloro and fluorophenyl derivatives: These compounds share the chloro and fluorophenyl groups and may exhibit similar chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C18H17ClFN5O3 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4,7-dioxo-2-pyrrolidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H17ClFN5O3/c19-11-7-9(3-4-12(11)20)21-16(27)10-8-13(26)22-15-14(10)17(28)24-18(23-15)25-5-1-2-6-25/h3-4,7,10H,1-2,5-6,8H2,(H,21,27)(H2,22,23,24,26,28) |
InChI Key |
HPTCKOGMJYNLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N2 |
Origin of Product |
United States |
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